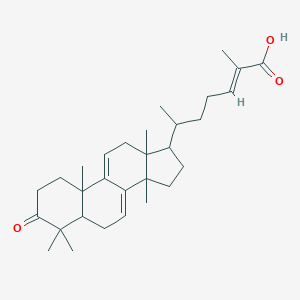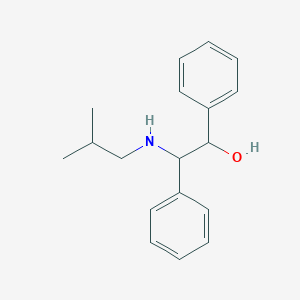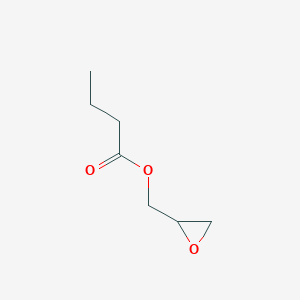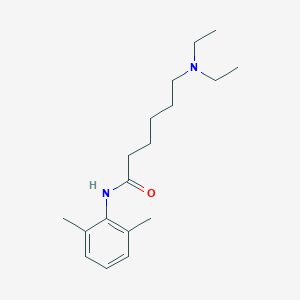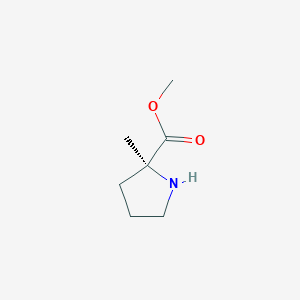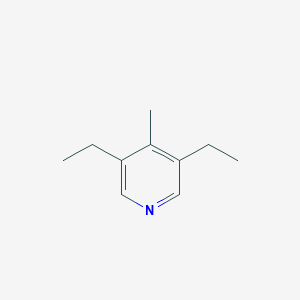
3,5-Diethyl-4-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diethyl-4-methylpyridine (DEMP) is a heterocyclic organic compound that belongs to the pyridine family. It is a colorless liquid with a molecular formula of C9H13N. DEMP has been widely used in scientific research for its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 3,5-Diethyl-4-methylpyridine is not fully understood. However, it is believed to act as a chelating agent, forming stable complexes with metal ions through coordination bonds.
Biochemische Und Physiologische Effekte
3,5-Diethyl-4-methylpyridine has been shown to have antimicrobial properties against various microorganisms, including bacteria and fungi. It has also been found to exhibit anti-inflammatory and antioxidant activities, making it a potential therapeutic agent for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3,5-Diethyl-4-methylpyridine in lab experiments is its high selectivity and sensitivity towards certain metal ions, which allows for accurate detection and quantification. However, one limitation of using 3,5-Diethyl-4-methylpyridine is its potential toxicity, which can pose a risk to researchers if proper safety precautions are not taken.
Zukünftige Richtungen
There are several potential future directions for the use of 3,5-Diethyl-4-methylpyridine in scientific research. For example, it could be used as a ligand for the synthesis of metal-organic frameworks (MOFs), which have a wide range of applications in catalysis, gas storage, and drug delivery. Additionally, 3,5-Diethyl-4-methylpyridine could be used as a starting material for the synthesis of novel organic compounds with potential biological activities. Further research is needed to fully explore the potential applications of 3,5-Diethyl-4-methylpyridine in various fields of science.
In conclusion, 3,5-Diethyl-4-methylpyridine is a versatile compound with unique properties that make it a valuable tool in scientific research. Its potential applications are vast, and further research is needed to fully explore its capabilities.
Synthesemethoden
The synthesis of 3,5-Diethyl-4-methylpyridine involves the reaction of 2,6-lutidine with ethyl iodide and methyl iodide in the presence of a strong base. The reaction yields 3,5-Diethyl-4-methylpyridine as a major product with a yield of approximately 70%.
Wissenschaftliche Forschungsanwendungen
3,5-Diethyl-4-methylpyridine has been extensively used in scientific research as a ligand for metal complexes and as a building block for the synthesis of various organic compounds. It has been found to exhibit excellent selectivity and sensitivity towards certain metal ions, making it a useful tool in analytical chemistry.
Eigenschaften
CAS-Nummer |
101290-49-7 |
|---|---|
Produktname |
3,5-Diethyl-4-methylpyridine |
Molekularformel |
C10H15N |
Molekulargewicht |
149.23 g/mol |
IUPAC-Name |
3,5-diethyl-4-methylpyridine |
InChI |
InChI=1S/C10H15N/c1-4-9-6-11-7-10(5-2)8(9)3/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
OGMIDXZBMPQIDK-UHFFFAOYSA-N |
SMILES |
CCC1=CN=CC(=C1C)CC |
Kanonische SMILES |
CCC1=CN=CC(=C1C)CC |
Synonyme |
Pyridine,3,5-diethyl-4-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




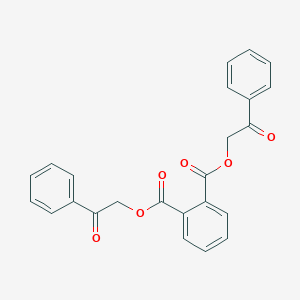
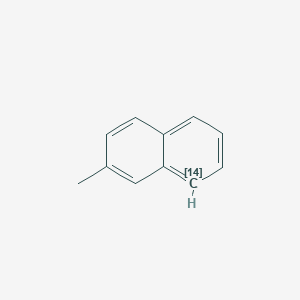
![4-[4-(Decyloxy)-3-fluorophenyl]-benzoic acid](/img/structure/B11421.png)
![1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11423.png)
![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B11424.png)

